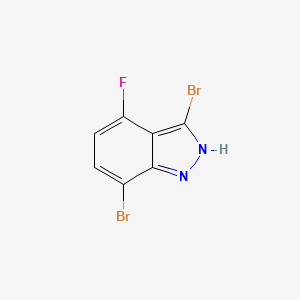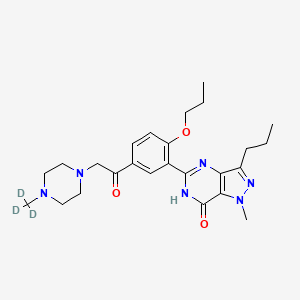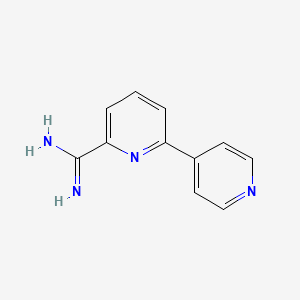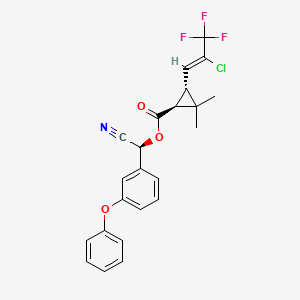
(1S)-trans-Y-Cyhalothrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-trans-Y-Cyhalothrin is a synthetic pyrethroid insecticide widely used in agriculture and public health to control a variety of pests. It is known for its high efficacy, rapid action, and relatively low toxicity to mammals. This compound is a stereoisomer of cyhalothrin, which enhances its insecticidal properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-trans-Y-Cyhalothrin involves several steps, starting from the basic building blocks of the compound. The key steps include the formation of the cyclopropane ring and the introduction of the cyano group. The reaction conditions typically involve the use of strong bases and specific catalysts to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound is carried out in large-scale reactors where the reaction conditions are carefully controlled to maximize yield and purity. The process involves the use of high-pressure systems and advanced purification techniques to isolate the desired isomer.
Analyse Chemischer Reaktionen
Types of Reactions
(1S)-trans-Y-Cyhalothrin undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert this compound into less active or inactive forms.
Substitution: This reaction involves the replacement of one functional group with another, which can alter the insecticidal properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway is followed.
Major Products Formed
The major products formed from these reactions vary depending on the specific reaction conditions. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
(1S)-trans-Y-Cyhalothrin has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound to study the mechanisms of insecticide action and the development of new insecticidal agents.
Biology: Researchers use it to investigate the effects of insecticides on various biological systems, including insect physiology and behavior.
Medicine: Although not directly used in medicine, studies on this compound contribute to understanding the potential health impacts of insecticide exposure.
Industry: It is widely used in agriculture to protect crops from pests, thereby increasing yield and reducing the need for other chemical treatments.
Wirkmechanismus
The mechanism of action of (1S)-trans-Y-Cyhalothrin involves the disruption of the nervous system of insects. It binds to voltage-gated sodium channels in nerve cells, causing prolonged depolarization and paralysis. This leads to the death of the insect. The molecular targets include specific subunits of the sodium channel, and the pathways involved are related to the regulation of nerve impulse transmission.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (1S)-trans-Y-Cyhalothrin include other pyrethroids such as permethrin, deltamethrin, and cypermethrin. These compounds share a similar mode of action but differ in their chemical structure and potency.
Uniqueness
This compound is unique due to its specific stereochemistry, which enhances its insecticidal properties compared to other isomers. This makes it more effective at lower doses, reducing the environmental impact and potential for resistance development in pest populations.
Eigenschaften
Molekularformel |
C23H19ClF3NO3 |
|---|---|
Molekulargewicht |
449.8 g/mol |
IUPAC-Name |
[(S)-cyano-(3-phenoxyphenyl)methyl] (1S,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C23H19ClF3NO3/c1-22(2)17(12-19(24)23(25,26)27)20(22)21(29)31-18(13-28)14-7-6-10-16(11-14)30-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/b19-12-/t17-,18+,20+/m0/s1 |
InChI-Schlüssel |
ZXQYGBMAQZUVMI-XRKWRXIISA-N |
Isomerische SMILES |
CC1([C@H]([C@@H]1C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)/C=C(/C(F)(F)F)\Cl)C |
Kanonische SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(C(F)(F)F)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[(3R)-2-oxothiolan-3-yl]carbamate](/img/structure/B13841288.png)
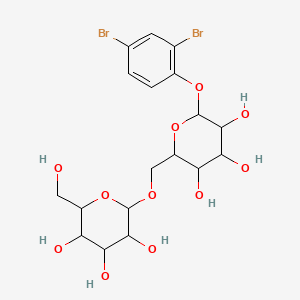
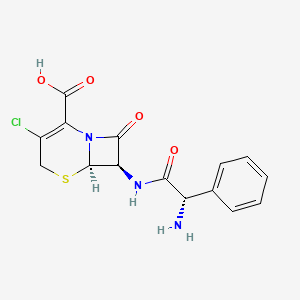
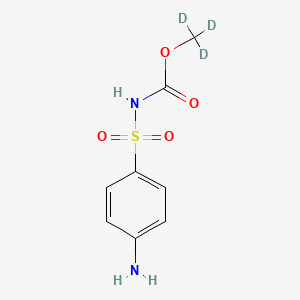
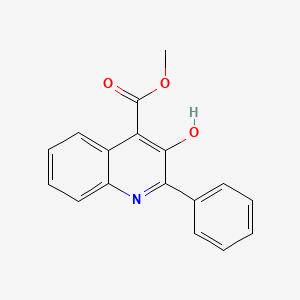



![7-(2-Ethoxyphenyl)-2-[4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13841337.png)

![2-(4-Nitrophenyl)-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B13841356.png)
